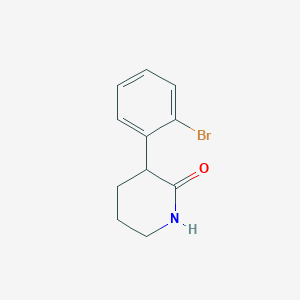

3-(2-Bromophenyl)piperidin-2-one

Description

Properties

IUPAC Name |

3-(2-bromophenyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c12-10-6-2-1-4-8(10)9-5-3-7-13-11(9)14/h1-2,4,6,9H,3,5,7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOUNIHGQERHMLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation of 3 2 Bromophenyl Piperidin 2 One

Reactivity of the Lactam Moiety

The lactam ring, a cyclic amide, is a key functional group that dictates a significant portion of the molecule's reactivity. Its behavior is influenced by the electrophilic nature of the carbonyl carbon and the acidity of the adjacent alpha-protons.

Nucleophilic Reactivity at the Carbonyl Carbon

The carbonyl carbon within the lactam ring of 3-(2-Bromophenyl)piperidin-2-one is electrophilic due to the polarization of the carbon-oxygen double bond. quora.com This partial positive charge on the carbon atom makes it susceptible to attack by nucleophiles. quora.commasterorganicchemistry.com This fundamental reaction, known as nucleophilic addition, involves the formation of a new bond between the nucleophile and the carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.commsu.edu The stability and subsequent fate of this intermediate depend on the nature of the nucleophile and the reaction conditions.

Due to the inherent strain in the four-membered ring, β-lactams are more susceptible to hydrolysis compared to linear amides or larger lactam rings. wikipedia.org This increased reactivity is attributed to the reduced amide resonance stabilization caused by the geometric constraints of the ring. wikipedia.org The nitrogen atom in a standard amide is sp2-hybridized and planar, allowing for effective delocalization of the lone pair into the carbonyl group. wikipedia.org However, the pyramidal geometry forced upon the nitrogen in a β-lactam ring diminishes this resonance, rendering the carbonyl group more ketone-like and thus more reactive. wikipedia.org

The reactivity of the lactam's carbonyl group can be enhanced by the presence of an adjacent aromatic ring, which can influence the stability of intermediates. nih.gov For instance, the appendage of a fused aromatic ring can improve the stability of related bicyclic lactam systems. nih.gov

Alpha-Proton Acidity and Enolate Chemistry

The hydrogen atoms on the carbon atom alpha to the carbonyl group (the α-protons) in this compound exhibit a degree of acidity. pressbooks.pub This acidity is significantly greater than that of protons on a typical alkane due to the electron-withdrawing nature of the adjacent carbonyl group. pressbooks.pubopenstax.org Deprotonation of an α-proton by a suitable base results in the formation of a resonance-stabilized enolate anion. pressbooks.pub

The negative charge of the enolate is delocalized between the α-carbon and the carbonyl oxygen, with the resonance structure placing the charge on the more electronegative oxygen atom being a major contributor to the hybrid. pressbooks.pub This delocalization stabilizes the conjugate base, thereby increasing the acidity of the α-proton. The pKa of α-protons in carbonyl compounds typically falls in the range of 16-20. pressbooks.pub For comparison, esters generally have a higher pKa (around 25) than ketones (around 19-20) and aldehydes (around 17), making their α-protons less acidic. youtube.com This is because the resonance donation from the alkoxy group in an ester competes with the stabilization of the enolate charge.

The formation of enolates is a powerful tool in organic synthesis, as they can act as nucleophiles in a variety of reactions, allowing for the formation of new carbon-carbon bonds at the α-position. The choice of base is crucial for enolate formation. Strong bases like lithium diisopropylamide (LDA) are often used to ensure complete deprotonation. openstax.orgyoutube.com

Ring-Opening and Ring-Contraction Reactions (e.g., to Pyrrolidin-2-ones)

The lactam ring of this compound can undergo ring-opening reactions, a common characteristic of cyclic amides, particularly those with ring strain. wikipedia.org This process is often facilitated by hydrolysis, where the amide bond is cleaved by the action of water, typically under acidic or basic conditions. wikipedia.org The mechanism of ring-opening in β-lactamases, enzymes that hydrolyze β-lactam antibiotics, involves the protonation of the lactam nitrogen to facilitate the breaking of the C-N bond. osti.gov

Ring-contraction reactions, transforming the six-membered piperidin-2-one ring into a five-membered pyrrolidin-2-one ring, represent a more complex transformation. wikipedia.org Such skeletal rearrangements can be achieved through various synthetic strategies. One notable method involves the decarbonylative ring contraction of lactams. For instance, the selective excision of a carbonyl group from a lactam ring has been achieved using nickel catalysis, resulting in a one-carbon-contracted cyclic amine product. nih.gov This process involves the skeletal metalation of the lactam, where the carbonyl moiety is exchanged for a metal, followed by reductive elimination to form the contracted ring. nih.gov

Reactivity and Derivatization of the 2-Bromophenyl Group

The 2-bromophenyl substituent provides a versatile handle for a wide range of chemical modifications, primarily through reactions that target the carbon-bromine bond.

Exploiting the Aryl Bromide for Further Cross-Coupling Reactions

The aryl bromide functionality is a key site for derivatization through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a prominent example, enabling the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orgyonedalabs.com This reaction is highly versatile and tolerates a wide range of functional groups. wikipedia.org The reactivity of the halide in Suzuki coupling generally follows the trend I > OTf > Br >> Cl. wikipedia.org Aryl bromides are common substrates for this reaction. acs.orgresearchgate.net

Another powerful cross-coupling method is the Buchwald-Hartwig amination , which forms a carbon-nitrogen bond by coupling the aryl bromide with an amine. numberanalytics.comlibretexts.orgwikipedia.org This reaction has become a cornerstone for the synthesis of arylamines and is widely used in pharmaceutical and materials science. numberanalytics.comcapes.gov.bracs.org The choice of palladium catalyst, ligand, base, and solvent is critical for the success of the Buchwald-Hartwig amination and is often substrate-dependent. numberanalytics.comwikipedia.org

Halogen-Metal Exchange Reactions and Subsequent Quenching

The bromine atom on the phenyl ring can be replaced by a metal, typically lithium or magnesium, through a halogen-metal exchange reaction. wikipedia.orgias.ac.in This transformation is a powerful method for generating highly reactive organometallic intermediates.

Lithium-halogen exchange is frequently accomplished by treating the aryl bromide with an organolithium reagent, such as n-butyllithium or tert-butyllithium. wikipedia.orgacs.org This reaction is generally very fast, often proceeding at low temperatures. wikipedia.orgharvard.edu The resulting aryllithium species is a potent nucleophile and can be quenched with various electrophiles to introduce a wide array of functional groups. The rate of exchange typically follows the trend I > Br > Cl. wikipedia.org The choice of solvent can significantly influence the outcome of the reaction. acs.org

Similarly, magnesium-halogen exchange can be performed to generate a Grignard reagent. This can be achieved by reacting the aryl bromide with a pre-formed Grignard reagent, such as isopropylmagnesium chloride. wikipedia.org A combination of i-PrMgCl and n-BuLi has also been shown to be effective for selective bromine-metal exchange on bromoheterocycles. nih.gov The resulting organomagnesium compound can then be used in subsequent reactions with electrophiles.

Directed Ortho-Metallation and Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The reaction employs a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org In this compound, the secondary amide within the lactam ring can act as a potent DMG. The carbonyl oxygen and the acidic N-H proton can coordinate with the base, directing deprotonation to the C-3' position of the phenyl ring.

However, a significant challenge arises from the presence of the bromine atom at the C-2' position. When using common alkyllithium bases such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), a competing reaction, lithium-halogen exchange, is often much faster than C-H deprotonation for aryl bromides and iodides. uwindsor.ca This would lead to the formation of a lithiated species at the C-2' position, not the desired C-3' ortho-lithiated product.

To achieve selective ortho-deprotonation while avoiding this exchange, specific reagents and conditions are necessary:

Lithium Amide Bases: Non-nucleophilic, sterically hindered bases like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) are often used. These bases are less prone to halogen exchange and can selectively deprotonate the kinetically favored ortho proton at low temperatures. uwindsor.ca

Knochel-type Bases: Turbo-Grignard reagents or mixed magnesium-lithium amides (e.g., TMPMgCl·LiCl) can effectively metalate arenes containing sensitive functional groups, including halides, with high regioselectivity. harvard.edu

Once the ortho-lithiated intermediate is formed, it can be trapped with a variety of electrophiles to introduce new substituents at the C-3' position, as shown in the table below.

| Electrophile | Reagent Example | Resulting Functional Group |

| Alkyl Halide | Methyl Iodide (CH₃I) | Methyl (-CH₃) |

| Carbonyl Compound | Acetone ((CH₃)₂CO) | Tertiary Alcohol (-C(OH)(CH₃)₂) |

| Carbon Dioxide | CO₂ (gas) | Carboxylic Acid (-COOH) |

| Silyl Halide | Trimethylsilyl Chloride ((CH₃)₃SiCl) | Silyl (-Si(CH₃)₃) |

| Disulfide | Dimethyl Disulfide (CH₃SSCH₃) | Thioether (-SCH₃) |

This selective functionalization provides a powerful route to synthesize a variety of 1,2,3-trisubstituted benzene (B151609) derivatives from the parent compound.

Chemoselective Transformations of Multiple Functional Groups

The presence of multiple reactive centers in this compound necessitates chemoselective reaction conditions to modify one site without affecting others. Key sites for transformation include the amide carbonyl and the aryl bromide.

Reduction of the Amide Carbonyl

The lactam carbonyl group can be selectively reduced to the corresponding amine, yielding 3-(2-bromophenyl)piperidine. This transformation requires reagents that can reduce the highly stable amide bond without reacting with the aryl bromide.

Several modern methods are suitable for this purpose:

Amide Activation followed by Hydride Reduction: A common strategy involves activating the amide with an electrophilic reagent like triflic anhydride (B1165640) (Tf₂O), followed by reduction with a mild hydride source such as sodium borohydride (B1222165) (NaBH₄). This two-reagent system is effective for the reduction of secondary lactams to their corresponding cyclic amines. rsc.org

Zirconium-Based Reagents: The Schwartz reagent (Cp₂ZrHCl) in combination with NaBH₄ has also been shown to be effective for the chemoselective reduction of secondary lactams. rsc.org

Nickel Catalysis: Nickel-catalyzed hydrosilylation, using a nickel salt (e.g., NiCl₂) and a silane (B1218182) reducing agent (e.g., PhSiH₃), provides a method to reduce lactams to cyclic amines, often with good tolerance for other functional groups like aryl halides. nih.gov

Classical Reagents: Older methods, such as the use of phosphorus oxychloride (POCl₃) followed by sodium borohydride, can also achieve this reduction. acs.org

These methods are generally chemoselective, leaving the C-Br bond and the aromatic ring intact.

Conversion of the Bromine to Other Halogens or Non-Halogen Substituents

The carbon-bromine bond on the phenyl ring is a versatile handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions. jocpr.comnobelprize.org These reactions are fundamental in modern organic synthesis and offer high chemoselectivity, typically leaving the lactam functionality untouched.

Key cross-coupling reactions applicable to this system include:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., an arylboronic acid or ester) to form a new carbon-carbon bond. This is a powerful method for synthesizing biaryl compounds or introducing alkyl or vinyl groups. researchgate.netrsc.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine, or an ammonia (B1221849) equivalent. wikipedia.orgorganic-chemistry.org This allows for the synthesis of diverse arylamines.

Sonogashira Coupling: This reaction creates a carbon-carbon bond between the aryl bromide and a terminal alkyne, providing access to aryl-alkyne structures. researchgate.net

Heck Coupling: This reaction forms a carbon-carbon bond by coupling the aryl bromide with an alkene.

These reactions typically proceed under mild conditions using a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand, and a base, offering a predictable and selective way to modify the aryl ring.

Strategies for Selective Derivatization in the Presence of Multiple Reactive Sites

Achieving selectivity in the derivatization of this compound hinges on the careful choice of reagents and reaction conditions to target a specific functional group. The primary competing reactive sites are the C-Br bond, the amide carbonyl, and the C-H bond ortho to the amide.

A summary of selective strategies is presented below:

| Target Site | Reaction Type | Reagents & Conditions | Rationale for Selectivity |

| C-Br Bond | Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | Pd catalyst (e.g., Pd(OAc)₂), phosphine ligand, base | These conditions are specifically designed to activate the C-Br bond via oxidative addition to Pd(0). The amide and C-H bonds are typically unreactive. jocpr.comwikipedia.org |

| Amide Carbonyl | Reduction to Amine | Tf₂O then NaBH₄; or NiCl₂/PhSiH₃ | These reagents are specialized for amide/lactam reduction and do not typically affect the robust aryl bromide bond under the reaction conditions. rsc.orgnih.gov |

| Ortho C-H Bond | Directed ortho-Metalation (DoM) | Hindered base (e.g., LDA, LiTMP) at low temperature, then an electrophile | Use of a non-nucleophilic, kinetic base favors proton abstraction over competing lithium-halogen exchange at the C-Br bond. uwindsor.ca |

| Piperidine (B6355638) Ring C-H | C-H Functionalization | Rhodium catalysts (e.g., Rh₂(OAc)₄) with a diazo compound | This advanced method uses a catalyst to generate a carbene that can insert into aliphatic C-H bonds, often requiring prior N-protection. nih.gov |

By selecting the appropriate catalytic system or stoichiometric reagents, chemists can selectively functionalize one part of the molecule while preserving the others. For instance, a Suzuki coupling can be performed to create a biaryl structure, followed by a lactam reduction to yield a complex piperidine derivative. Conversely, the lactam could be reduced first, and the resulting secondary amine could then direct subsequent functionalization. This strategic flexibility makes this compound a valuable scaffold for building diverse and complex molecular architectures.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 3-(2-Bromophenyl)piperidin-2-one in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, providing insights into the connectivity, primary and secondary structure, and stereochemistry of the molecule.

¹H NMR and ¹³C NMR for Primary and Secondary Structure Confirmation

The 1D ¹H and ¹³C NMR spectra provide the fundamental information regarding the chemical environment of each nucleus in the molecule.

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the piperidin-2-one ring and the 2-bromophenyl substituent. The amide proton (N-H) would typically appear as a broad singlet in the downfield region (δ 6.0-8.0 ppm). The single proton at the chiral center (C3-H) would likely be a multiplet due to coupling with the adjacent methylene (B1212753) protons. The protons of the piperidine (B6355638) ring's methylene groups (at C4, C5, and C6) would resonate in the aliphatic region (δ 1.5-3.5 ppm) chemicalbook.com. The four aromatic protons of the 2-bromophenyl group would appear in the aromatic region (δ 7.0-7.6 ppm), exhibiting complex splitting patterns due to their mutual coupling.

¹³C NMR Spectroscopy: The carbon spectrum provides information on the number of distinct carbon environments. The most downfield signal would be the amide carbonyl carbon (C2) of the piperidin-2-one ring, typically appearing around δ 170-175 ppm chemicalbook.com. The carbons of the 2-bromophenyl ring would resonate in the δ 120-140 ppm range, with the carbon atom directly bonded to the bromine (C2') showing a characteristic chemical shift. The aliphatic carbons of the piperidine ring (C3, C4, C5, and C6) would appear in the upfield region of the spectrum (δ 20-50 ppm).

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-H | 6.0 - 8.0 (broad s) | - |

| C2 (C=O) | - | ~172 |

| C3 | 3.5 - 4.0 (m) | ~45-50 |

| C4 | 1.8 - 2.2 (m) | ~25-30 |

| C5 | 1.8 - 2.2 (m) | ~20-25 |

| C6 | 3.2 - 3.6 (m) | ~40-45 |

| Aromatic C-H | 7.0 - 7.6 (m) | ~125-135 |

| Aromatic C-Br | - | ~122 |

| Aromatic C-C3 | - | ~140 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments are essential for assembling the molecular fragments identified in 1D NMR into the final structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show correlations between adjacent protons in the piperidine ring (H3/H4, H4/H5, H5/H6), confirming their sequence. It would also show correlations among the four adjacent protons on the 2-bromophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation). This allows for the definitive assignment of each carbon signal based on the already assigned proton signals. For example, the proton at C3 would show a cross-peak with the C3 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for connecting the different fragments of the molecule by showing correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH). Key HMBC correlations would include:

The proton at C3 to the carbonyl carbon (C2) and to the aromatic carbons C1' and C2'.

The N-H proton to the adjacent carbons C2 and C6.

The C6 methylene protons to the C2 carbonyl carbon.

Protons on the aromatic ring to neighboring aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the stereochemistry and conformation of the molecule by detecting protons that are close in space, but not necessarily through bonds. This would be particularly useful for determining the relative orientation of the 2-bromophenyl ring with respect to the piperidine ring. For instance, a NOE between a proton on the aromatic ring (e.g., H6') and the proton at C3 would suggest a specific spatial arrangement.

Dynamic NMR (e.g., VT-NMR) for Conformational Exchange Studies

The piperidine ring is not planar and can exist in various conformations, typically a chair or a twisted-boat form. Furthermore, rotation around the C-N amide bond and the C3-Aryl single bond may be restricted. Variable-Temperature NMR (VT-NMR) is a powerful technique to study these dynamic processes. nih.gov By recording NMR spectra at different temperatures, one can observe changes in the appearance of the signals. At low temperatures, the exchange between different conformers may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature increases, the rate of exchange increases, causing the signals to broaden and eventually coalesce into a single, averaged signal. Analysis of this coalescence behavior allows for the calculation of the activation energy barriers for processes like ring inversion or bond rotation. nih.gov

Vibrational Spectroscopy for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can shed light on intermolecular interactions such as hydrogen bonding.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups. The most prominent and diagnostic band is the amide I band (C=O stretching) of the lactam ring, which is expected to appear in the region of 1650-1680 cm⁻¹. nih.govacs.org The N-H stretching vibration would give rise to a band around 3200 cm⁻¹, which may be broadened due to hydrogen bonding in the solid state. Other characteristic absorptions include C-H stretching of the aromatic ring (above 3000 cm⁻¹) and the aliphatic CH₂ groups (below 3000 cm⁻¹), aromatic C=C stretching vibrations (around 1600 and 1475 cm⁻¹), and the C-Br stretching vibration, which typically appears in the lower frequency region (600-500 cm⁻¹). nih.govresearchgate.net

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | ~3200 | Medium, often broad |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| C=O Stretch (Amide I) | 1680 - 1650 | Strong |

| Aromatic C=C Stretch | ~1600, ~1475 | Medium to weak |

| C-N Stretch | 1250 - 1180 | Medium |

| C-Br Stretch | 600 - 500 | Medium to strong |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is particularly useful for detecting vibrations of non-polar and symmetric bonds. For this compound, the symmetric stretching vibrations of the aromatic ring would be expected to produce strong signals in the Raman spectrum. researchgate.net The C-Br bond, being a heavy atom bond, would also likely give a characteristic and strong Raman signal. This technique can be valuable for confirming the presence of the aromatic and bromo-substituents, complementing the information obtained from FT-IR spectroscopy. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (Molecular Formula: C₁₁H₁₂BrNO), electron ionization (EI) or electrospray ionization (ESI) would be employed.

The molecular ion peak ([M]⁺) is expected to appear as a characteristic doublet due to the presence of the bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two peaks of almost equal intensity at m/z 253 and 255, corresponding to [C₁₁H₁₂⁷⁹BrNO]⁺ and [C₁₁H₁₂⁸¹BrNO]⁺.

The fragmentation of this compound under mass spectrometry conditions is predicted to follow several key pathways based on the functional groups present: the bromophenyl ring, the piperidinone (lactam) ring, and the bond connecting them.

Loss of Bromine Radical: A common fragmentation for alkyl and aryl halides is the cleavage of the carbon-halogen bond. youtube.com This would result in the loss of a bromine radical (•Br) from the molecular ion, leading to a fragment ion at m/z 174.

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a characteristic fragmentation pattern for ketones and lactams. youtube.comlibretexts.org This could involve the loss of a CO molecule, leading to a fragment at m/z 225/227.

Ring Cleavage of Piperidinone: The piperidinone ring can undergo fragmentation. A retro-Diels-Alder type reaction is a plausible pathway for some lactam structures, leading to the cleavage of the ring. nih.gov For the parent 2-piperidinone, significant fragments are observed at m/z 70, 56, and 42, representing different breakdowns of the heterocyclic ring. nist.gov

Loss of the Phenyl Ring: Cleavage of the bond between the phenyl ring and the piperidinone ring could occur, though this is often less favored than the loss of a smaller radical.

These predicted fragmentation patterns provide a "fingerprint" that can be used to confirm the structure of the molecule.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Mass/Charge) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 253 / 255 | [C₁₁H₁₂BrNO]⁺ | Molecular Ion ([M]⁺ and [M+2]⁺) |

| 174 | [C₁₁H₁₂NO]⁺ | Loss of •Br from the molecular ion |

| 172 | [C₇H₄Br]⁺ | Cleavage yielding the bromophenyl fragment |

| 156 | [C₆H₅Br]⁺ | Bromobenzene cation |

| 98 | [C₅H₈NO]⁺ | Cleavage of C-C bond between rings |

| 84 | [C₅H₁₀N]⁺ | Fragment of the piperidinone ring |

| 70 | [C₄H₈N]⁺ | Further fragmentation of the piperidinone ring |

| 56 | [C₃H₆N]⁺ | Further fragmentation of the piperidinone ring |

X-ray Crystallography for Definitive Solid-State Structure Determination

Growing a suitable single crystal of this compound would allow for analysis by single crystal X-ray diffraction. This experiment would definitively determine the solid-state conformation of both the piperidinone and bromophenyl rings. The piperidinone ring is expected to adopt a non-planar conformation, likely a chair or a twisted-chair, to minimize steric strain. The analysis would also reveal the relative orientation of the 2-bromophenyl substituent with respect to the piperidinone ring, defining it as either axial or equatorial.

Since the molecule is chiral (due to the stereocenter at the C3 position of the piperidinone ring), a racemic mixture would crystallize in a centrosymmetric space group. Resolution of the enantiomers and subsequent crystallization would be necessary to determine the absolute configuration, which could be achieved using a chiral diffractometer or by co-crystallizing with a known chiral molecule.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/Information |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) for the racemate |

| Unit Cell Dimensions | Dependent on crystal packing |

| Piperidinone Ring Conformation | Chair or Twisted-Chair |

| Bromophenyl Group Orientation | Pseudo-axial or Pseudo-equatorial |

| Key Torsion Angles | Defines the relative orientation of the two ring systems |

The arrangement of molecules in the crystal, known as crystal packing, is governed by a network of intermolecular interactions. numberanalytics.com For this compound, several key interactions are expected to direct the supramolecular assembly.

The most significant interaction is likely to be hydrogen bonding involving the lactam functional group. The N-H group is a hydrogen bond donor, and the carbonyl oxygen (C=O) is a hydrogen bond acceptor. This typically leads to the formation of robust supramolecular synthons, such as centrosymmetric dimers or infinite chains, where molecules are linked via N-H···O=C hydrogen bonds. nih.gov

Additionally, weaker interactions involving the bromine atom and the aromatic ring are anticipated. These can include:

Halogen Bonding: The electropositive region on the bromine atom (the σ-hole) can interact with nucleophilic atoms like the carbonyl oxygen (Br···O). researchgate.netrsc.org

C-H···π Interactions: Hydrogen atoms from the piperidine ring or adjacent molecules can interact with the electron cloud of the bromophenyl ring.

π-π Stacking: The aromatic bromophenyl rings of adjacent molecules may stack in an offset, face-to-face manner.

The interplay of these strong and weak interactions dictates the final, most thermodynamically stable, three-dimensional crystal structure. mdpi.com

Computational and Theoretical Chemistry Studies of 3 2 Bromophenyl Piperidin 2 One

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the most stable three-dimensional arrangement of atoms and the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, a process that locates the minimum energy structure of a molecule, which corresponds to its most stable conformation. For 3-(2-Bromophenyl)piperidin-2-one, DFT calculations would start with an initial guess of the molecular structure and iteratively adjust the atomic coordinates to minimize the total electronic energy.

This optimization process yields key structural parameters. In a hypothetical optimized geometry, the bromophenyl ring would likely be slightly distorted from a perfect hexagon due to the steric and electronic influence of the bromine atom. researchgate.net The piperidin-2-one ring would adopt a non-planar conformation, typically a chair or twist-boat form, to alleviate ring strain. The calculations also provide the total energy of the molecule, which is crucial for comparing the relative stabilities of different isomers or conformers.

Interactive Table: Hypothetical Optimized Geometric Parameters for this compound (Illustrative Example)

Note: The following data is illustrative of typical results from a DFT calculation and is not based on published experimental data for this specific molecule.

| Parameter | Atoms Involved | Value (Å or °) |

| Bond Length | C(ar)-Br | ~1.90 Å |

| Bond Length | C(ar)-C(ring) | ~1.51 Å |

| Bond Length | C=O | ~1.23 Å |

| Bond Length | C-N | ~1.35 Å |

| Bond Angle | C(ar)-C(ar)-Br | ~121° |

| Bond Angle | O=C-N | ~125° |

| Dihedral Angle | C(ar)-C(ar)-C(ring)-C(ring) | Varies with conformation |

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. nih.govresearchgate.net

Functionals : Functionals are mathematical approximations that describe the complex exchange and correlation energies of electrons. They exist on a "Jacob's Ladder" of increasing complexity and accuracy. youtube.com For organic molecules containing elements like bromine, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are a common and well-validated choice, offering a good balance of accuracy and computational cost. nih.govmdpi.comnih.gov Other functionals, like M06-2X or those from the ωB97 family, may offer improved performance for non-covalent interactions or specific electronic properties. uni-paderborn.de

Basis Sets : A basis set is a set of mathematical functions used to build the molecular orbitals. The size and quality of the basis set directly impact the accuracy of the calculation. Pople-style basis sets, like 6-31G(d,p) or the more extensive 6-311G**, are frequently used. nih.govmdpi.com For higher accuracy, especially when describing the diffuse electrons of the bromine atom, correlation-consistent basis sets like Dunning's cc-pVDZ or cc-pVTZ are preferable. nih.govosti.gov The choice represents a trade-off: larger basis sets yield more accurate results but require significantly more computational resources. youtube.com For reliable predictions, a common approach is to use a functional like B3LYP with a triple-zeta basis set such as cc-pVTZ. youtube.comosti.gov

Advanced Synthetic Applications and Building Block Utility

A Gateway to Complexity: 3-(2-Bromophenyl)piperidin-2-one as a Versatile Synthon

The inherent reactivity of the aryl bromide moiety in this compound, coupled with the functionalities of the piperidin-2-one ring, provides a powerful platform for the synthesis of elaborate molecules. This dual reactivity allows for a range of synthetic transformations, positioning it as a cornerstone in the assembly of complex chemical entities.

Forging New Dimensions: Incorporation into Polycyclic and Fused Ring Systems

The presence of the 2-bromophenyl group is instrumental in the construction of polycyclic and fused ring systems through intramolecular cyclization reactions. A prominent example is the palladium-catalyzed intramolecular Heck reaction, a powerful tool for forming carbon-carbon bonds. nih.gov This reaction can be envisioned to facilitate the synthesis of tetracyclic structures, such as phenanthridinone derivatives, by forming a new ring between the phenyl group and the piperidinone core. nih.gov The strategic positioning of the bromine atom allows for regioselective bond formation, leading to the desired fused architecture.

Furthermore, the principles of domino reactions, where multiple bond-forming events occur in a single synthetic operation, can be applied to this compound to generate complex polycyclic frameworks. iupac.org For instance, a sequence involving an initial intermolecular coupling at the bromide, followed by an intramolecular cyclization, could efficiently assemble intricate ring systems. The synthesis of tetracyclic bis-piperidine alkaloids, known for their complex structures and biological activities, highlights the potential of piperidine-containing building blocks in constructing such elaborate molecules. nih.govmdpi.com

A Precursor to Advanced Heterocycles

Beyond fused systems, this compound serves as a valuable precursor for a variety of advanced heterocyclic compounds. The aryl bromide can be readily transformed into other functional groups, paving the way for the synthesis of diverse heterocyclic motifs. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination reactions, can be employed to introduce new aryl or amino substituents, respectively. These reactions would lead to the formation of N-aryl piperidines or more complex biaryl structures, which are prevalent in many biologically active compounds.

The application of domino reaction protocols starting from functionalized benzothiophenes to create fused pyridine (B92270) derivatives showcases a relevant strategy. nih.gov A similar approach with this compound could lead to novel fused heterocyclic systems with potential therapeutic applications.

Building Diversity: Scaffold Generation through Strategic Derivatization

The true power of this compound as a building block lies in the ability to strategically derivatize its core structure to generate a wide diversity of molecular scaffolds. The aryl bromide is a key handle for introducing molecular complexity and diversity through various cross-coupling reactions.

Palladium-catalyzed reactions are particularly effective for this purpose. For instance, Suzuki coupling allows for the introduction of a wide range of aryl and heteroaryl groups, leading to a library of biaryl-substituted piperidinones. Similarly, Sonogashira coupling can be used to introduce alkyne functionalities, which can then be further elaborated into other cyclic or acyclic structures. Buchwald-Hartwig amination provides access to a variety of N-arylated derivatives, a common motif in pharmacologically active molecules.

The functionalization is not limited to the aryl bromide. The piperidinone ring itself offers sites for modification. For example, the nitrogen atom can be alkylated or acylated, and the carbonyl group can be reduced or transformed into other functionalities. This multi-faceted reactivity allows for the systematic exploration of chemical space around the core scaffold, which is crucial in medicinal chemistry for optimizing the properties of lead compounds. The site-selective functionalization of piperidine (B6355638) rings through C-H activation is a testament to the ongoing innovation in this area, offering pathways to previously inaccessible derivatives. nih.gov

Pushing Boundaries: Development of Novel Methodologies

The unique reactivity of this compound also drives the development of novel synthetic methodologies. The presence of both an aryl halide and a lactam functionality within the same molecule allows for the exploration of new cascade or domino reactions. For instance, a reaction sequence could be designed where an initial metal-catalyzed cross-coupling at the bromide triggers a subsequent intramolecular cyclization involving the lactam nitrogen or carbonyl group.

Future Research Directions and Perspectives

Exploration of Unconventional Synthetic Pathways for Improved Efficiency and Selectivity

Traditional synthetic routes to substituted piperidinones often involve multi-step sequences that can be inefficient. Future research should focus on developing novel and more direct synthetic pathways that offer improved yields and stereoselectivity.

One promising avenue is the application of modern catalytic systems. For instance, rhodium-catalyzed asymmetric reductive Heck reactions have shown success in producing 3-substituted tetrahydropyridines with high enantioselectivity, which can then be converted to the desired piperidines. organic-chemistry.org Adapting such methods to utilize a 2-bromophenyl starting material could provide a direct and stereocontrolled route to chiral 3-(2-Bromophenyl)piperidin-2-one. Another approach involves the catalytic hydrogenation of substituted pyridinium (B92312) salts using iridium(I) or ruthenium(II) complexes, which has been effective for synthesizing various piperidine (B6355638) derivatives. nih.gov

Furthermore, a recently developed modular strategy combines biocatalytic C-H oxidation with nickel-catalyzed radical cross-coupling. news-medical.net This two-step process dramatically simplifies the synthesis of complex piperidines by creating new carbon-carbon bonds efficiently, reducing the number of synthetic steps from as many as 17 down to just 2 to 5. news-medical.net Applying such a strategy could enable the late-stage functionalization of a simpler piperidinone core, introducing the 2-bromophenyl group with high precision and efficiency.

Table 1: Comparison of Potential Unconventional Synthetic Pathways

| Synthetic Strategy | Potential Advantages | Key Challenges |

|---|---|---|

| Asymmetric Reductive Heck Reaction | High enantioselectivity, good functional group tolerance. organic-chemistry.org | Catalyst sensitivity, optimization for specific substrate. |

| Catalytic Asymmetric Hydrogenation | High conversion rates, potential for stereocontrol. nih.gov | Catalyst poisoning, requires specialized ligands. |

| Biocatalytic C-H Oxidation/Radical Cross-Coupling | Reduces step count, modular, uses less expensive metals. news-medical.net | Enzyme specificity, optimization of electrochemical conditions. |

In-depth Mechanistic Studies of Underpinning Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving outcomes. For many advanced catalytic transformations, the precise mechanistic steps are not fully elucidated.

For example, in rhodium-catalyzed syntheses, mechanistic studies involving Hammett analysis and kinetic experiments have indicated that N-H bond cleavage can be the rate-determining step. organic-chemistry.org Similar detailed investigations into the synthesis of this compound would provide critical insights. Understanding the kinetics, the role of the catalyst resting state, and potential side reactions would allow for the rational design of improved catalysts and reaction protocols.

Investigating the mechanism of cyclization is also paramount. Whether the reaction proceeds via an outer-sphere dissociative mechanism or another pathway influences the stereochemical outcome. nih.gov Detailed studies, potentially using computational modeling alongside experimental data, can clarify these pathways, leading to better control over the formation of the piperidinone ring and the introduction of the 2-bromophenyl substituent.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages for the production of pharmaceutical intermediates like this compound. bohrium.com Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety, particularly for reactions involving hazardous intermediates or exothermic processes. bohrium.comsoci.org

Automated flow chemistry platforms can significantly accelerate the optimization of reaction conditions. researchgate.net High-throughput experimentation (HTE), coupled with analytical techniques like mass spectrometry, enables the rapid screening of hundreds of unique reaction conditions, drastically reducing development time. purdue.edu This technology could be applied to optimize the key steps in the synthesis of this compound, such as a Suzuki-Miyaura coupling followed by hydrogenation or a Buchwald-Hartwig amination. nih.govmdpi.com The ability to telescope reactions in a continuous sequence without isolating intermediates further boosts efficiency and reduces waste. drugdiscoverytrends.com

Table 2: Benefits of Integrating Flow Chemistry

| Feature | Advantage in Synthesis of this compound |

|---|---|

| Precise Control | Improved management of reaction temperature and time for higher selectivity. soci.org |

| Enhanced Safety | Safe handling of potentially unstable intermediates and reagents. bohrium.com |

| Scalability | Easier and more reliable scale-up from laboratory to production quantities. soci.org |

| Automation & HTE | Rapid optimization of reaction conditions and catalyst screening. purdue.edu |

Development of Sustainable and Green Chemistry Approaches for its Synthesis and Transformations

The pharmaceutical industry is increasingly focused on developing environmentally benign manufacturing processes. unibo.it Applying the principles of green chemistry to the synthesis of this compound is a critical area for future research.

Key areas of focus include:

Solvent Selection: Replacing hazardous solvents like dichloromethane (B109758) or DMF with greener alternatives such as 2-methyltetrahydrofuran, cyclopentyl methyl ether, or even water is a primary goal. unibo.itmdpi.com The use of supercritical carbon dioxide (scCO₂) as a solvent is another promising, non-toxic option. mdpi.com

Catalyst Choice: Research should aim to replace expensive and toxic precious metal catalysts (e.g., palladium, rhodium) with catalysts based on more abundant and less toxic earth-abundant metals like iron, copper, or nickel. news-medical.net Biocatalysis, using enzymes to perform specific transformations, represents an inherently green approach.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product, minimizing waste. nih.gov Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are excellent examples of atom-economical processes that could be developed for this target molecule. drugdiscoverytrends.com

Alternative Reagents: In peptide synthesis, which shares some procedural similarities with heterocycle synthesis, toxic reagents like piperidine are being replaced with greener alternatives such as 3-(diethylamino)propylamine (B94944) (DEAPA). rsc.org Similar substitutions should be explored for the synthesis and modification of this compound.

Table 3: Summary of Green Chemistry Approaches

| Approach | Specific Application | Environmental Benefit |

|---|---|---|

| Green Solvents | Use of water, scCO₂, or bio-based solvents. mdpi.com | Reduced toxicity and environmental pollution. nih.gov |

| Earth-Abundant Metal Catalysis | Employing iron or nickel catalysts for cross-coupling reactions. news-medical.net | Lower cost, reduced toxicity, and greater sustainability. news-medical.net |

| Atom-Efficient Reactions | Development of one-pot or multicomponent reaction pathways. drugdiscoverytrends.com | Minimized waste generation, increased process efficiency. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(2-Bromophenyl)piperidin-2-one with high yield and purity?

- Methodological Answer : The synthesis typically involves cyclization reactions of bromophenyl precursors with appropriate amines or ketones. For example, intermediates like 3-(2-bromophenyl)propionic acid can be coupled with piperidine derivatives under reflux conditions using catalysts such as DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures improves purity. Yield optimization requires controlling reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 for amine:acid). Characterization via H/C NMR and high-resolution mass spectrometry (HRMS) confirms structural integrity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : A combination of H NMR (to identify aromatic protons and piperidinone ring protons), C NMR (to confirm carbonyl and quaternary carbons), and FT-IR (stretching bands at ~1680 cm for the ketone group) is essential. Mass spectrometry (EI-MS or ESI-MS) provides molecular ion peaks matching the molecular formula. Elemental analysis (CHNS) validates purity (>95%). For ambiguous signals, 2D NMR techniques like COSY and HSQC resolve coupling patterns and carbon-proton correlations .

Q. How can researchers troubleshoot common byproducts during synthesis?

- Methodological Answer : Common byproducts include uncyclized intermediates or bromine-displacement products. Thin-layer chromatography (TLC) monitors reaction progress, while GC-MS identifies volatile impurities. Adjusting reaction time (shorter for acid-sensitive intermediates) or using anhydrous conditions minimizes hydrolysis. Recrystallization with non-polar solvents (e.g., hexane) removes hydrophobic byproducts. For halogen displacement, substituting polar aprotic solvents (DMF or DMSO) with THF reduces nucleophilic side reactions .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX refine the structural determination of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction data collected at low temperature (100 K) improves resolution. SHELX software processes data via SHELXT (for structure solution) and SHELXL (for refinement). Key steps include:

- Data integration : Correct for absorption effects using SADABS.

- Space group determination : Check for centrosymmetric vs. non-centrosymmetric systems using Flack parameter analysis .

- Refinement : Anisotropic displacement parameters for non-hydrogen atoms and hydrogen atoms placed geometrically.

- Validation : R-factor (<5%), residual electron density maps (<0.5 eÅ). This method resolves ambiguities in stereochemistry, such as piperidinone ring puckering or bromophenyl torsion angles .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and activation energies for bromine displacement. Molecular electrostatic potential (MEP) maps identify electrophilic regions (e.g., the carbonyl carbon). Solvent effects are incorporated via polarizable continuum models (PCM). Software like Gaussian or ORCA simulates reaction pathways, while docking studies (AutoDock Vina) predict interactions with biological targets like enzymes .

Q. How does the bromine atom’s position influence biological activity in derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies compare 2-bromo vs. 4-bromo isomers. For example:

- Lipophilicity : LogP values (calculated via ChemAxon) indicate 2-bromo derivatives are less lipophilic, affecting membrane permeability.

- Steric effects : 2-Bromo substitution creates steric hindrance, reducing binding to flat active sites (e.g., kinase inhibitors).

- Biological assays : In vitro testing (e.g., IC measurements against cancer cell lines) quantifies potency differences. Meta-substituted bromine may enhance π-π stacking with aromatic residues in target proteins .

Q. What advanced methods analyze enantiomeric purity in chiral derivatives?

- Methodological Answer : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) separates enantiomers. Circular dichroism (CD) spectroscopy confirms absolute configuration. For crystallographic resolution, Flack parameter analysis in SHELXL distinguishes enantiomorphs. Dynamic kinetic resolution (DKR) during synthesis with chiral catalysts (e.g., BINAP-ruthenium complexes) ensures >99% enantiomeric excess (ee) .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported melting points or spectral data?

- Methodological Answer : Cross-validate with independent synthetic batches and reference standards. Differential scanning calorimetry (DSC) provides precise melting points (±1°C). For spectral conflicts, compare data with computational predictions (e.g., NMR chemical shifts via ACD/Labs or ChemDraw). Collaborative inter-laboratory studies using identical instrumentation (e.g., 500 MHz NMR) resolve method-dependent variations .

Q. What statistical approaches reconcile conflicting biological activity data across studies?

- Methodological Answer : Apply meta-analysis using standardized protocols (e.g., PRISMA guidelines). Normalize data to positive controls (e.g., doxorubicin for cytotoxicity) and account for assay variability (e.g., MTT vs. resazurin viability tests). Multivariate regression identifies confounding variables (e.g., cell passage number, serum concentration). Public repositories like ChEMBL provide benchmark datasets for cross-validation .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | DSC | 145–148°C | |

| H NMR (CDCl) | 500 MHz | δ 7.65 (d, J=8 Hz, 1H) | |

| LogP | Calculated (ChemAxon) | 2.8 ± 0.2 | |

| Crystallographic R-factor | SHELXL refinement | R1 = 0.039 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.